Dimeric testosterone

Description

Properties

CAS No. |

54697-19-7 |

|---|---|

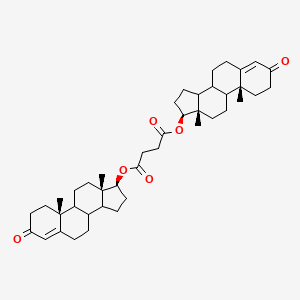

Molecular Formula |

C42H58O6 |

Molecular Weight |

658.9 g/mol |

IUPAC Name |

bis[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanedioate |

InChI |

InChI=1S/C42H58O6/c1-39-19-15-27(43)23-25(39)5-7-29-31-9-11-35(41(31,3)21-17-33(29)39)47-37(45)13-14-38(46)48-36-12-10-32-30-8-6-26-24-28(44)16-20-40(26,2)34(30)18-22-42(32,36)4/h23-24,29-36H,5-22H2,1-4H3/t29?,30?,31?,32?,33?,34?,35-,36-,39-,40-,41-,42-/m0/s1 |

InChI Key |

VRQSFGRHFRWOMR-IFMPDVRXSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2OC(=O)CCC(=O)O[C@H]4CCC5[C@@]4(CCC6C5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |

Synonyms |

dimeric testosterone testosterone succinate dimerbis(3-oxo-4-estren-17 beta-yl) succinate |

Origin of Product |

United States |

Synthetic Methodologies for Dimeric Testosterone Analogues

Strategies for Inter-Monomer Linkage

The formation of dimeric testosterone (B1683101) structures relies on a variety of chemical reactions designed to link two steroid monomers. These strategies often involve functionalizing specific positions on the testosterone molecule to introduce reactive groups suitable for coupling.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful and widely employed technique for the synthesis of dimeric testosterone analogues, particularly for creating carbon-carbon double bonds that bridge two steroid units. This method typically involves preparing a precursor with an allyl group at a specific position on the steroid, which then undergoes cross-metathesis.

Methodology: A common precursor synthesized is 7α-allyltestosterone acetate (B1210297). This intermediate is then subjected to olefin metathesis using ruthenium-based catalysts, such as the Hoveyda–Grubbs second-generation catalyst ( mdpi.com, nih.gov, escholarship.org, nih.gov, nih.gov, nih.gov, escholarship.org, researchgate.net, nih.gov). This reaction facilitates the formation of a new carbon-carbon double bond, linking two testosterone moieties.

Isomer Formation: This approach often leads to the formation of isomeric dimers, specifically cis and trans isomers, depending on the geometry of the newly formed double bond. These isomers can typically be separated using chromatographic techniques, such as flash column chromatography ( mdpi.com, nih.gov, nih.gov). For instance, a cis/trans ratio of approximately 1:2 has been reported for dimers derived from 7α-allyltestosterone acetate ( mdpi.com, nih.gov).

Alternative Sites: While the 7α position is frequently targeted, research has also explored linking through the 17α position, utilizing 17α-allyl precursors to generate dimers ( nih.gov, nih.gov, escholarship.org).

Esterification and Amidation Linkages

Esterification and amidation reactions provide alternative routes for connecting testosterone monomers, typically through functional groups present on the steroid skeleton, such as hydroxyl or carboxyl groups.

Esterification: This strategy involves forming ester bonds between two testosterone units or between a functionalized testosterone and a linker molecule containing carboxylic acid groups. For example, 3β-hydroxy-4-androsten-17-one has been dimerized via esterification with succinic acid ( nih.gov). Additionally, direct esterification of testosterone hemisuccinate with 4-androsten-3β,17β-diol has been reported, creating a linkage at the C17-C3 positions ( nih.gov). Another study describes the synthesis of C2-symmetric testosterone dimers (6a–d and 7a–c) through esterification reactions, utilizing aliphatic or aromatic diols as tether chains to functionalize the 7α position of the steroid nucleus ( mdpi.com, researchgate.net).

Amidation: Amide linkages can be formed by reacting amine-functionalized linkers with carboxylic acid derivatives of testosterone, or vice versa. While direct testosterone-to-testosterone amidation is less frequently detailed in the immediate context of this compound synthesis, related studies on steroid derivatives demonstrate its utility. For instance, estrogen dimers featuring amide linkers at the C-17 position have been synthesized ( mdpi.com), and testosterone-7α-amide derivatives have been prepared through multi-step sequences involving cross-metathesis followed by amide bond formation ( scispace.com).

Carbonylation Reactions in Dimer Formation

Direct carbonylation reactions, which involve the incorporation of a carbonyl group (C=O) into a molecule, are not prominently featured in the literature for the direct dimerization of testosterone monomers in the provided search results. However, carbonylation is a fundamental reaction in organic synthesis and could theoretically be employed to create carbonyl-containing linkers between steroid units, although specific examples for testosterone dimers were not identified. Related steroid dimer syntheses have utilized oxidative carbon–carbon radical coupling for limonoid dimers ( mdpi.com), which is distinct from carbonylation.

Other Conjugation Chemistries

Beyond metathesis and esterification/amidation, other conjugation chemistries have been explored for steroid derivatives, indicating broader possibilities for dimeric steroid synthesis.

Sulfur-Based Linkages: Symmetric and asymmetric steroid dimers featuring sulfur-based bridges have been synthesized ( mdpi.com).

Alkylammonium Conjugates: The synthesis of quaternary and dimeric quaternary alkylammonium conjugates of steroids has also been reported, involving the formation of ammonium (B1175870) salt linkages ( mdpi.com).

Click Chemistry: While primarily demonstrated for nucleoside analogues, "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition) has been used to create dimers linked by triazole rings ( mdpi.com, researchgate.net), showcasing its potential for conjugating biomolecules.

Regioselective and Stereoselective Synthesis

Achieving precise control over where the linkage occurs (regioselectivity) and the spatial arrangement of the resulting dimer (stereoselectivity) is crucial for synthesizing well-defined this compound analogues.

Control over Dimerization Site Specificity

The regioselectivity of this compound synthesis is primarily dictated by the strategic functionalization of specific positions on the testosterone molecule.

Common Sites of Linkage:

7α Position: This position has been extensively utilized for the introduction of linker chains, leading to the formation of C2-symmetric dimers. Studies have employed aliphatic and aromatic diols as tethers at the 7α position ( mdpi.com, researchgate.net).

17α Position: Linkages have also been successfully introduced at the 17α position, often via allyl precursors, to create dimeric structures ( nih.gov, nih.gov, escholarship.org).

C3 and C17 Positions: Esterification strategies have also enabled dimerization by linking through the C3 and C17 positions of the steroid nucleus ( nih.gov).

Stereochemical Control:

Isomer Separation: As mentioned, olefin metathesis commonly yields a mixture of cis and trans isomers, which can be separated chromatographically ( mdpi.com, nih.gov, nih.gov). X-ray crystallography has been used to confirm the stereochemistry of these isomers, such as the cis geometry of the double bond in certain dimeric structures ( nih.gov, nih.gov).

C2 Symmetry: The design of C2-symmetric dimers, where the molecule possesses a twofold rotation axis, is a common goal, often achieved by linking identical functionalized steroid units symmetrically ( nih.gov, escholarship.org, researchgate.net, nih.gov, nih.gov, escholarship.org, researchgate.net). This symmetry is typically established by using symmetrical bifunctional linkers or by performing metathesis on symmetrical precursors.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Crystallography for Stereochemical Elucidation

X-ray diffraction crystallography stands as the unequivocal method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. For complex molecules like testosterone (B1683101) dimers, this technique is indispensable for confirming the geometry of the linkage between the two steroid units.

Research has successfully employed this technique to characterize testosterone dimers. In a notable study, the crystal structure of a cis-testosterone dimer bound to the active site of human cytochrome P450 3A4 (CYP3A4) was solved to a resolution of 2.75 Å. rcsb.orgnih.gov This analysis provided direct insight into the dimer's conformation, showing the sterol moiety closest to the heme cofactor is well-defined, with its hydroxyl group forming a hydrogen bond with the carbonyl oxygen of an alanine (B10760859) residue (Ala305). nih.gov The structure was deposited in the Protein Data Bank (PDB), making the detailed coordinates publicly accessible. wwpdb.org

| Parameter | Value | Source |

| PDB ID | 7LXL | rcsb.orgwwpdb.orgrcsb.org |

| Method | X-ray Diffraction | rcsb.orgrcsb.org |

| Resolution | 2.75 Å | rcsb.orgrcsb.org |

| Space Group | I 2 2 2 | rcsb.orgrcsb.org |

| Unit Cell Lengths | a=77.87 Å, b=101.67 Å, c=127.70 Å | rcsb.org |

| Unit Cell Angles | α=90°, β=90°, γ=90° | rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. For dimeric testosterone, a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques, is used to confirm the covalent structure and stereochemistry. nih.govescholarship.orgnih.gov

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In the analysis of testosterone dimers, specific chemical shifts and coupling constants confirm the presence of the steroid backbone and the nature of the linker. For a C₂-symmetric testosterone dimer synthesized via a Diels-Alder reaction, characteristic signals were observed in deuterated chloroform (B151607) (CDCl₃). escholarship.org The signal for the two protons on the C-4 enone appears as a singlet at 5.73 ppm. escholarship.org The angular methyl protons (18-CH₃ and 19-CH₃) give rise to sharp singlets, which are sensitive indicators of the steroid's stereochemistry. escholarship.org The protons associated with the linker between the two testosterone units also show characteristic multiplets. escholarship.org

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Source |

| 4-CH | 5.73 | s (singlet) | escholarship.org |

| 20-CH | 5.63 - 5.78 | m (multiplet) | escholarship.org |

| 21-CH, 22-CH | 6.09 - 6.15 | m (multiplet) | escholarship.org |

| 19-CH₃ | 1.25 | s (singlet) | escholarship.org |

| 18-CH₃ | 0.91 | s (singlet) | escholarship.org |

¹³C NMR spectroscopy maps the carbon framework of the molecule. The wide range of chemical shifts allows for the resolution of individual carbon atoms, including quaternary carbons. For a testosterone dimer, the spectrum confirms the presence of two steroid units by showing characteristic signals for the carbonyl carbons (C-3 and C-17) and the olefinic carbons of the A-ring (C-4 and C-5). escholarship.org The chemical shifts of the linker carbons provide definitive evidence of the dimerization. The stereochemistry at C-17 can be confirmed by the chemical shift of the angular 18-CH₃ group, which differs between 17β (natural) and 17α (epi) isomers. escholarship.org

| Carbon Signal | Chemical Shift (δ ppm) | Source |

| C-17 | 219.9 | escholarship.org |

| C-3 | 198.8 | escholarship.org |

| C-5 | 168.1 | escholarship.org |

| C-20 | 132.5 | escholarship.org |

| C-21 | 132.3 | escholarship.org |

| C-22 | 131.7 | escholarship.org |

| C-4 | 126.0 | escholarship.org |

While 1D NMR provides essential data, 2D NMR techniques are often required for unambiguous assignment of all proton and carbon signals in a complex structure like a testosterone dimer.

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling networks, tracing the connectivity between protons through covalent bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, which is vital for determining the relative stereochemistry and conformation of the dimer.

These techniques, applied in concert, allow for the complete and unambiguous assignment of the complex spectra of testosterone dimers. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental composition. escholarship.orgnih.gov

For a specific androstenedione (B190577) dimer, HRMS analysis yielded an [M+H]⁺ ion at m/z 649.4253, which corresponded precisely to the calculated value of 649.4251 for the molecular formula C₄₄H₅₇O₄. escholarship.org This level of accuracy confirms the elemental composition and, by extension, the successful dimerization.

Tandem MS (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. While detailed fragmentation data for covalently linked testosterone dimers is specific to the linker used, the fragmentation of the steroid nucleus itself is well-understood and typically involves characteristic losses of water and cleavages of the ring system.

| Analysis | Method | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Source |

| Molecular Weight Confirmation | HRMS | C₄₄H₅₇O₄ | 649.4251 | 649.4253 | escholarship.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR spectra of testosterone dimers show characteristic absorption bands for the carbonyl (C=O) groups of the enone system and at the C-17 position, as well as the carbon-carbon double bond (C=C) of the A-ring. escholarship.org

Resonance Raman (rR) spectroscopy has been particularly insightful in studying cis- and trans-testosterone dimers when bound to cytochrome P450 enzymes. nih.gov These studies reveal distinct vibrational modes associated with the dimer's interaction with the enzyme's heme cofactor. For the cis-dimer bound to CYP3A4, a single, intense ν(Fe-C) stretching mode is observed at 495 cm⁻¹, with a corresponding ν(C-O) stretching mode at 1926 cm⁻¹. nih.gov In contrast, the trans-dimer shows two Fe-C modes at 479 cm⁻¹ and 491 cm⁻¹. nih.gov Furthermore, vinyl stretching modes associated with the dimer itself have been identified around 1625 cm⁻¹ and 1636 cm⁻¹. nih.gov

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Compound/Complex | Source |

| C=O (ester) | IR | 1734 | Androstenedione Dimer | escholarship.org |

| C=O (enone) | IR | 1663 | Androstenedione Dimer | escholarship.org |

| C=C | IR | 1614 | Androstenedione Dimer | escholarship.org |

| Vinyl Stretch | rR | 1625, 1636 | Testosterone Dimer | nih.gov |

| ν(C-O) | rR | 1926 | cis-TST₂-CYP3A4 | nih.gov |

| ν(Fe-C) | rR | 495 | cis-TST₂-CYP3A4 | nih.gov |

| δ(Fe-C-O) | rR | 560 | cis-TST₂-CYP3A4 | nih.gov |

| ν(Fe-C) | rR | 479, 491 | trans-TST₂-CYP3A4 | nih.gov |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the purification and analysis of this compound, particularly for separating the geometric isomers (e.g., cis and trans) that are often formed during synthesis.

Flash column chromatography is a primary technique for the preparative separation of testosterone dimer isomers on a larger scale. mdpi.comnih.gov This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent mixture to separate compounds based on their differential partitioning between the two phases. nih.govresearchgate.net

The synthesis of testosterone dimers, often through olefin metathesis reactions, typically yields a mixture of isomers. marquette.edunih.gov For instance, the dimerization of 7α-allyltestosterone acetate (B1210297) using a Hoveyda-Grubbs' metathesis catalyst produces a mixture of cis and trans diacetate dimers in a 1:2 ratio. marquette.edunih.gov Flash column chromatography has proven effective in separating these isomers. mdpi.commarquette.edunih.gov The choice of solvent system (eluent) is critical for achieving successful separation. Various solvent systems, primarily mixtures of hexane (B92381) and acetone (B3395972) in different ratios, have been reported for the purification of testosterone dimers and their precursors. nih.govmarquette.edunih.govulaval.ca

| Target Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| cis- and trans-Testosterone Dimers Diacetate | Silica Gel | Hexane/Acetone (4:1) | marquette.edunih.gov |

| trans, trans,trans-1,6-bis-(4-androsten-3,17-dione-7α-yl)hexatriene | Silica Gel (Merck grade 60, 230–400 mesh) | Hexane/Acetone (7:3) | nih.gov |

| 7α-(buta-1,3-dienyl)-4-androsten-3,17-dione | Silica Gel | Hexane/Acetone (9:1) | nih.gov |

| Testosterone Amide Derivatives | Silica Gel | Hexanes/Acetone (3:2) | ulaval.ca |

| 17α-linked C2-symmetric Testosterone Dimer | Silica Gel | Not specified, but used for purification | escholarship.orgnih.gov |

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool to support the analysis and purification of this compound. nih.govmarquette.edunih.gov Its primary applications in this context are to monitor the progress of a chemical reaction and to assess the purity of fractions collected from flash chromatography. nih.govulaval.ca

In practice, a small spot of the sample is applied to a TLC plate, which consists of a thin layer of an adsorbent like silica gel on a solid backing. nih.govresearchgate.net The plate is then developed in a sealed chamber with a suitable solvent system. After separation, the components appear as distinct spots. Researchers often use UV fluorescence to visualize these spots on the TLC plate. nih.gov The successful separation of isomers via flash column chromatography is confirmed when the collected fractions show a single, homogeneous spot on a TLC plate, indicating their purity. marquette.edunih.gov

Flash Column Chromatography

Thermal Analysis (e.g., TGA, DSC) for Phase Behavior Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of materials, including their stability, decomposition, and phase transitions. nih.govslideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov A TGA curve plots mass loss versus temperature, providing information about the thermal stability and decomposition profile of the compound. nih.govslideshare.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal events like melting, crystallization, and glass transitions, which appear as peaks or shifts in the DSC curve. nih.govresearchgate.net

While comprehensive TGA and DSC studies specifically on this compound are not widely published, related research provides insight into its expected thermal behavior. For example, some testosterone dimer derivatives have been reported to decompose upon heating, with one such compound showing decomposition beginning at 175 °C. nih.gov This indicates a specific range of thermal stability. Studies on other steroidal dimers, such as those derived from cholesterol, have revealed complex phase transitional behaviors, including the formation of various liquid crystal phases. tandfonline.comacs.org Given that testosterone dimers also possess rigid steroidal cores and exist as different isomers, it is plausible that they could exhibit similarly complex phase behavior, which could be thoroughly investigated using DSC and microscopy. waseda.jp

Electron Microscopy for Aggregation and Morphological Studies (e.g., in vitro biomacromolecule interactions)

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the morphology and aggregation of macromolecules and their complexes at the nanoscale. medcraveonline.com In the context of this compound, TEM has been instrumental in studying how these synthetic steroids interact with and alter the morphology of various biomacromolecules in vitro. researchgate.netnih.govnih.gov

Research has shown that testosterone and its aliphatic and aromatic dimers can bind to and interact with several important biological macromolecules, including nucleic acids (DNA and tRNA) and serum proteins. mdpi.comresearchgate.netnih.govresearchgate.net TEM studies consistently reveal that these interactions lead to significant morphological changes in the biomacromolecules. researchgate.netnih.govnih.gov A common observation is an increase in the diameter of the biomacromolecular aggregates upon binding with the testosterone dimers, which is interpreted as evidence of the steroid being encapsulated by or complexed with the biological polymer. researchgate.netnih.govnih.govresearchgate.netresearchgate.net These morphological studies provide visual confirmation of the binding events that are also characterized by spectroscopic methods. researchgate.netnih.gov

| Biomacromolecule | Key TEM Observation | Reported Binding Affinity Order | Reference |

|---|---|---|---|

| tRNA | Major changes in tRNA morphology with an increase in the diameter of the tRNA aggregate, indicating encapsulation. | Dimer-aromatic > Dimer-aliphatic > Testosterone | researchgate.netnih.gov |

| DNA | Increase in the diameter of the DNA aggregate upon interaction, suggesting encapsulation. | Dimer-aromatic > Dimer-aliphatic > Testosterone | mdpi.comresearchgate.netresearchgate.net |

| Human Serum Albumin (HSA) & Bovine Serum Albumin (BSA) | Increase in the diameter of the protein aggregate, indicating encapsulation of steroids by serum proteins. | Testosterone > Dimer-aromatic > Dimer-aliphatic | nih.gov |

| Beta-lactoglobulin (β-LG) | Major changes in protein morphology with an increase in the diameter of the protein aggregate upon complexation. | Testosterone > Dimer-aromatic > Dimer-aliphatic | mdpi.comnih.gov |

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscapes

Understanding the three-dimensional structure and flexibility of dimeric testosterone (B1683101) is fundamental to predicting their behavior and interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure and ground-state geometries of molecules. While DFT calculations have been employed to characterize the conformers of monomeric testosterone, revealing an extended disposition as the predominant form acs.org, specific DFT studies detailing the ground-state geometries of dimeric testosterone are not extensively detailed in the reviewed literature. Such studies would typically involve optimizing the molecular structure to find the lowest energy configuration, providing precise bond lengths, angles, and torsional parameters essential for further simulations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to explore the conformational space of molecules and to study their dynamic behavior over time. For monomeric testosterone, MM methods have been used to identify multiple low-energy structures acs.org. In the context of this compound, MD simulations, often coupled with MM/GBSA (Generalized Born Surface Area) methods, have been employed to investigate the interactions of these dimers with biomacromolecules, such as serum albumin and cytochrome P450 enzymes nih.govx-mol.netnih.gov. These simulations help in characterizing the binding modes and the dynamic changes occurring upon complex formation, rather than focusing solely on the intrinsic conformational landscape of the dimeric molecule itself.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Prediction of Isomer Stability and Population Ratios

The synthesis of this compound often yields distinct isomers, such as cis and trans configurations, depending on the linker and its orientation nih.govresearchgate.net. While synthetic studies have reported the separation of these isomers, often in specific ratios (e.g., trans and cis isomers in a 2:1 ratio) researchgate.net, detailed computational studies specifically predicting the relative thermodynamic stability or population ratios of these this compound isomers are not prominently featured in the available literature. Such predictions would typically involve calculating the free energy differences between isomers using advanced computational techniques.

Theoretical Studies on Dimerization Mechanisms

The formation of this compound typically involves chemical synthesis, commonly employing methods like olefin metathesis using catalysts such as the Hoveyda–Grubbs catalyst on modified testosterone precursors researchgate.netresearchgate.netnih.gov. While these studies detail the synthetic pathways, computational investigations that specifically elucidate the mechanism of testosterone dimerization, such as transition state calculations or reaction pathway analyses using quantum chemical methods, are not explicitly described in the provided snippets. Theoretical studies on dimerization mechanisms would typically explore the energy barriers and intermediates involved in the linking of two testosterone units.

Simulation of Dimer-Biomacromolecule Interaction Modes

A significant portion of computational work on this compound has focused on their interactions with various biological targets, including proteins and nucleic acids. These simulations provide crucial data on binding affinities, modes of interaction, and the energetic favorability of these complexes.

Interactions with Proteins:

Molecular modeling and simulations have been used to characterize the binding of this compound to serum proteins like human serum albumin (HSA) and bovine serum albumin (BSA). Spectroscopic analysis and molecular modeling indicate that these steroids bind to serum albumin via hydrophobic, hydrophilic, and hydrogen-bonding interactions nih.gov. The binding affinity generally follows the order: testosterone > dimer-aromatic > dimer-aliphatic for these protein interactions nih.gov.

Specific binding constants have been reported for interactions with beta-lactoglobulin, showing a higher affinity for monomeric testosterone compared to certain dimeric forms:

Testosterone: 5.6 × 10⁴ M⁻¹

Dimer 7a: 2.9 × 10⁴ M⁻¹

Dimer 6b: 4.8 × 10³ M⁻¹ mdpi.com

Modeling studies have also provided free binding energies for testosterone-protein complexes:

Testosterone-HSA: -12.95 kcal/mol

Testosterone-BSA: -11.55 kcal/mol nih.gov

These values suggest that the interaction process is spontaneous at room temperature and that steroid complexation can induce conformational perturbations in BSA more than in HSA nih.gov.

Furthermore, this compound has been investigated for its interaction with cytochrome P450 CYP3A4, a key drug-metabolizing enzyme. Simulations and spectroscopic studies indicate that both cis and trans isomers of testosterone dimers bind to the enzyme's catalytic site nih.gov. The binding of the cis isomer (cis-TST2) was found to be tighter and induced more pronounced conformational changes in the enzyme compared to the trans isomer (trans-TST2) and monomeric testosterone. This suggests that the geometry of the dimer significantly influences its interaction and the resulting functional properties of the enzyme, potentially involving allosteric effects nih.gov.

Interactions with Nucleic Acids:

Computational modeling has also explored the interactions of this compound with DNA and tRNA. Spectroscopic analysis and molecular modeling revealed that testosterone and its dimers bind to DNA via specific nucleobases researchgate.netnih.govresearchgate.net. The binding affinity to DNA generally increases in the order: testosterone < testosterone dimer-aliphatic < testosterone dimer-aromatic researchgate.netnih.govresearchgate.net.

The reported binding constants for these interactions are:

Testosterone-DNA: 1.8 (± 0.4) × 10⁴ M⁻¹

Testosterone dimer-aliphatic-DNA: 5.7 (± 0.7) × 10⁴ M⁻¹

Testosterone dimer-aromatic-DNA: 7.3 (± 0.9) × 10⁴ M⁻¹ researchgate.netnih.gov

Molecular modeling also indicated the presence of several nucleobases attached to testosterone, with a calculated free binding energy of -4.93 kcal/mol for testosterone-DNA complexes researchgate.netnih.gov. These interactions lead to observable changes in the morphology of DNA and tRNA aggregates, suggesting encapsulation of the steroids by these nucleic acids researchgate.netresearchgate.net.

Table 1: Binding Affinities and Energies of this compound to Biomolecules

| Biomolecule | Compound Type | Binding Metric | Value | Reference |

| Beta-lactoglobulin | Testosterone (monomer) | Binding Constant (M⁻¹) | 5.6 × 10⁴ | mdpi.com |

| Beta-lactoglobulin | Dimer 7a | Binding Constant (M⁻¹) | 2.9 × 10⁴ | mdpi.com |

| Beta-lactoglobulin | Dimer 6b | Binding Constant (M⁻¹) | 4.8 × 10³ | mdpi.com |

| HSA | Testosterone | Free Binding Energy (kcal/mol) | -12.95 | nih.gov |

| BSA | Testosterone | Free Binding Energy (kcal/mol) | -11.55 | nih.gov |

| HSA/BSA | Dimer-aromatic | Relative Binding Affinity | Lower than Testosterone | nih.gov |

| HSA/BSA | Dimer-aliphatic | Relative Binding Affinity | Lower than Dimer-aromatic | nih.gov |

| CYP3A4 | cis-TST2 | Binding Affinity | Tighter than monomer/trans | nih.gov |

| CYP3A4 | trans-TST2 | Binding Affinity | Similar to monomer | nih.gov |

Table 2: Binding Constants of Testosterone and its Dimers to DNA/tRNA

| Biomolecule | Compound Type | Binding Metric | Value | Reference |

| DNA | Testosterone | Binding Constant (M⁻¹) | 1.8 (± 0.4) × 10⁴ | researchgate.netnih.gov |

| DNA | Testosterone dimer-aliphatic | Binding Constant (M⁻¹) | 5.7 (± 0.7) × 10⁴ | researchgate.netnih.gov |

| DNA | Testosterone dimer-aromatic | Binding Constant (M⁻¹) | 7.3 (± 0.9) × 10⁴ | researchgate.netnih.gov |

| DNA | Testosterone | Free Binding Energy (kcal/mol) | -4.93 | researchgate.netnih.gov |

| tRNA | Testosterone | Binding Affinity | Lower than dimers | researchgate.netresearchgate.net |

| tRNA | Testosterone dimer-aliphatic | Binding Affinity | Intermediate | researchgate.netresearchgate.net |

| tRNA | Testosterone dimer-aromatic | Binding Affinity | Higher than monomer/aliphatic | researchgate.netresearchgate.net |

Fundamental Molecular Interaction Studies Non Clinical Contexts

Physicochemical Binding to Carrier Proteins (e.g., Albumin, Beta-Lactoglobulin)

The interaction of dimeric testosterone (B1683101) with key carrier proteins like milk beta-lactoglobulin (β-LG), human serum albumin (HSA), and bovine serum albumin (BSA) has been a subject of detailed investigation. These studies aim to understand how these dimeric structures associate with proteins involved in biological transport and encapsulation.

Spectroscopic Analysis of Ligand-Protein Adducts

Spectroscopic methods, including Fourier Transform Infrared (FTIR), Circular Dichroism (CD), and fluorescence spectroscopy, have been employed to characterize the binding of dimeric testosterone to carrier proteins. These techniques reveal the nature of the interactions, which are predominantly mediated by hydrophobic, hydrophilic, and hydrogen bonding contacts nih.govnih.gov. For instance, studies on β-LG have shown that testosterone and its dimers bind through hydrophobic and hydrogen-bonding interactions nih.gov. Similarly, interactions with HSA and BSA involve hydrophobic, hydrophilic, and hydrogen-bonding interactions nih.gov. Spectroscopic data also indicate that steroid complexation can induce conformational changes within the proteins, affecting their secondary structure nih.govacs.org.

Determination of Binding Constants and Stoichiometry (in vitro)

In vitro binding studies have quantified the affinity of this compound for various carrier proteins. These investigations typically determine binding constants (K) and, where possible, stoichiometry.

Beta-Lactoglobulin (β-LG): The binding affinity for β-LG follows the order: testosterone > testosterone dimer-aromatic > testosterone dimer-aliphatic. Specifically, testosterone exhibits a binding constant of 5.6 (±0.6) × 10⁴ M⁻¹, while the aromatic dimer has a constant of 2.9 (±0.4) × 10⁴ M⁻¹, and the aliphatic dimer shows a lower affinity with a constant of 4.8 (±0.5) × 10³ M⁻¹ nih.govmdpi.comresearchgate.net.

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA): Studies indicate that HSA forms more stable complexes with testosterone and its dimers than BSA nih.gov. The binding affinity order is consistent with that observed for β-LG: testosterone > dimer-aromatic > dimer-aliphatic nih.gov. While specific binding constants for HSA and BSA with the dimers are not explicitly detailed in all sources, the relative affinities are established nih.gov. Molecular modeling suggests the presence of allosterically coupled binding sites on HSA for testosterone nih.gov.

Table 1: Binding Constants of Testosterone and its Dimers to Carrier Proteins

| Protein | Ligand | Binding Constant (K, M⁻¹) | Reference |

| β-Lactoglobulin (β-LG) | Testosterone | 5.6 (±0.6) × 10⁴ | nih.govmdpi.comresearchgate.net |

| β-Lactoglobulin (β-LG) | Testosterone dimer-aliphatic | 4.8 (±0.5) × 10³ | nih.govmdpi.comresearchgate.net |

| β-Lactoglobulin (β-LG) | Testosterone dimer-aromatic | 2.9 (±0.4) × 10⁴ | nih.govmdpi.comresearchgate.net |

| DNA | Testosterone | 1.8 (±0.4) × 10⁴ | researchgate.netnih.govresearchgate.net |

| DNA | Testosterone dimer-aliphatic | 5.7 (±0.7) × 10⁴ | researchgate.netnih.govresearchgate.net |

| DNA | Testosterone dimer-aromatic | 7.3 (±0.9) × 10⁴ | researchgate.netnih.govresearchgate.net |

| tRNA | Testosterone | Not explicitly quantified for monomer | nih.govresearchgate.net |

| tRNA | Testosterone dimer-aliphatic | Higher than monomer, lower than arom. | nih.govresearchgate.net |

| tRNA | Testosterone dimer-aromatic | Higher than monomer and alip. dimer | nih.govresearchgate.net |

Characterization of Protein Conformational Perturbations

Transmission Electron Microscopy (TEM) studies have revealed significant alterations in protein morphology upon complexation with testosterone and its dimers. These changes are characterized by an increase in the diameter of protein aggregates, indicative of the encapsulation of the steroids by the protein structures nih.govnih.gov. Molecular modeling has also provided insights, suggesting that hydrogen bonding stabilizes these testosterone-protein complexes, with calculated free binding energies indicating spontaneous interaction at room temperature (e.g., -9.82 Kcal/mol for testosterone-β-LG complexes) nih.gov. Steroid complexation has been shown to induce more conformational perturbations in BSA compared to HSA nih.gov.

Interaction with Nucleic Acids (DNA and tRNA)

This compound also interacts with nucleic acids, specifically DNA and tRNA, influencing their structural integrity and morphology. These interactions are investigated using spectroscopic methods and TEM.

Spectroscopic Probes of Steroid-Nucleic Acid Conjugation

Spectroscopic analyses have demonstrated that testosterone and its dimers bind to DNA and tRNA through various nucleobases. In DNA, binding occurs via specific bases such as A7, A16, A17, T8, T15, and T18 researchgate.netnih.govresearchgate.net. The binding affinity for DNA increases in the order: testosterone dimer-aromatic > testosterone dimer-aliphatic > testosterone. The binding constants determined for these interactions are: testosterone-DNA (1.8 ± 0.4 × 10⁴ M⁻¹), aliphatic dimer-DNA (5.7 ± 0.7 × 10⁴ M⁻¹), and aromatic dimer-DNA (7.3 ± 0.9 × 10⁴ M⁻¹) researchgate.netnih.govresearchgate.net. For tRNA, structural analysis indicates binding through bases like A62, A64, C60, C61, C63, G51, U50, and U59 nih.govresearchgate.net. The binding affinity order for tRNA is also reported as testosterone dimer-aromatic > testosterone dimer-aliphatic > testosterone nih.govresearchgate.net.

Morphological Alterations of Nucleic Acids (e.g., TEM studies)

TEM studies have provided visual evidence of the morphological impact of this compound on nucleic acids. Upon conjugation, major changes in DNA and tRNA morphology are observed, characterized by an increase in the diameter of their aggregates. This phenomenon suggests the encapsulation of testosterone by the nucleic acid structures researchgate.netnih.govresearchgate.net. The steroid loading efficacy for these steroid-nucleic acid adducts typically ranges from 30-50% researchgate.netresearchgate.net, with specific values for tRNA interactions reported between 35-45% nih.govresearchgate.net. Structural models indicate that DNA forms more stable conjugates with testosterone and its dimers compared to tRNA researchgate.netresearchgate.net.

Table 2: Steroid Loading Efficacy and Binding Affinity Order for Nucleic Acids

| Nucleic Acid | Ligand | Loading Efficacy (%) | Binding Affinity Order | Reference |

| DNA | Testosterone | 40-50% | Aromatic dimer > Aliphatic dimer > Testosterone | researchgate.netnih.govresearchgate.net |

| DNA | Testosterone dimer-aliphatic | 40-50% | researchgate.netnih.govresearchgate.net | |

| DNA | Testosterone dimer-aromatic | 40-50% | researchgate.netnih.govresearchgate.net | |

| tRNA | Testosterone | 35-45% | Aromatic dimer > Aliphatic dimer > Testosterone | nih.govresearchgate.net |

| tRNA | Testosterone dimer-aliphatic | 35-45% | nih.govresearchgate.net | |

| tRNA | Testosterone dimer-aromatic | 35-45% | nih.govresearchgate.net |

Compound List:

Testosterone

this compound (general term)

Testosterone dimer-aliphatic (or alip)

Testosterone dimer-aromatic (or arom)

Beta-lactoglobulin (β-LG)

Human serum albumin (HSA)

Bovine serum albumin (BSA)

DNA

tRNA

Molecular Modeling of Binding Sites and Energetics

Molecular modeling techniques are crucial for understanding how this compound interacts with biological targets at a molecular level. Studies have employed computational methods to predict binding affinities, preferred binding poses, and the energetics associated with these interactions. While specific computational studies detailing the molecular modeling of this compound binding sites and energetics are not explicitly detailed in the provided snippets, the general approach involves docking simulations and molecular dynamics to map potential interaction points and calculate binding free energies. Such studies aim to elucidate the forces driving the binding of this compound to enzyme active sites or allosteric sites, contributing to a deeper understanding of its molecular recognition.

Allosteric Modulation of Enzyme Systems (e.g., Cytochrome P450 CYP3A4)

This compound has been investigated for its role in the allosteric modulation of enzyme systems, with a significant focus on Cytochrome P450 CYP3A4. CYP3A4 is a critical enzyme in drug metabolism, known for its large, flexible substrate-binding pocket that can accommodate multiple substrate molecules, leading to complex drug-drug interactions nih.govnih.gov. The binding of this compound to CYP3A4 has provided direct evidence of allosteric effects, influencing the enzyme's functional properties nih.govnih.govresearchgate.net.

Spectroscopic Characterization of Enzyme-Dimer Complexes

Spectroscopic methods, particularly resonance Raman (rR) and UV-Visible (UV-Vis) spectroscopy, have been instrumental in characterizing the complexes formed between this compound and CYP3A4. These techniques allow for the documentation of spectral changes upon substrate binding, providing insights into the enzyme's conformational state and the nature of the interaction.

Studies using synthetic testosterone dimers, such as cis-TST2 and trans-TST2, have revealed distinct spectral characteristics when bound to CYP3A4 incorporated into Nanodiscs nih.govmarquette.edu. Resonance Raman spectroscopy has documented perturbations in the ferric and ferrous-CO bound states of CYP3A4 upon binding of these dimers, allowing for a comparison with the effects of monomeric testosterone nih.govnih.govresearchgate.net.

Key findings include:

Differential Binding and Spectral Shifts: The binding of cis-TST2 to CYP3A4 results in significantly more pronounced conformational changes of the porphyrin side chains and the Fe-CO unit compared to trans-TST2 nih.govresearchgate.net. Cis-TST2 binds much more tightly than trans-TST2, inducing an approximately 100% spin shift, attributed to its more compact structure and better fit within the substrate-binding pocket nih.govmdpi.com. In contrast, trans-TST2 exhibits spectral properties and binding affinity more closely matching those observed with two monomeric testosterone molecules nih.govmdpi.com.

Binding Affinities: The affinity of CYP3A4 for trans-TST2 is weaker than for cis-TST2, with reported dissociation constants (Kd) for trans-TST2 being approximately 19 μM and 37 μM for monomeric TST nih.gov. The higher affinity of both TST dimers underscores the contribution of hydrophobic interactions between lipophilic substrates and metabolizing cytochromes P450 nih.gov.

Table 1: Spectroscopic and Binding Characteristics of Testosterone Dimers with CYP3A4

| Dimer Type | Binding Affinity (Kd) | Spin Shift | Conformational Changes | Spectroscopic Technique |

| cis-TST2 | Tighter (e.g., < 19 μM) | ~100% | Pronounced | Resonance Raman, UV-Vis |

| trans-TST2 | Weaker (e.g., 19-37 μM) | Moderate | Less pronounced | Resonance Raman, UV-Vis |

| Monomeric TST | ~19-37 μM | N/A | Baseline | Resonance Raman, UV-Vis |

Elucidation of Active Site Structural Changes Induced by Dimer Binding

The binding of this compound to CYP3A4 induces discernible structural alterations within the enzyme's active site. These changes are inferred from spectroscopic data and comparisons with monomeric testosterone binding. The flexible nature of CYP3A4's active site allows it to accommodate structurally diverse substrates, including dimeric forms of testosterone nih.govmdpi.com.

Conformational Perturbations: Resonance Raman spectroscopy indicates that cis-TST2 binding leads to more significant conformational changes in the porphyrin side chains and the Fe-CO unit of CYP3A4 compared to trans-TST2 nih.govresearchgate.net. This suggests that the geometry and size of the testosterone dimer directly influence the extent of structural rearrangements within the active site.

Allosteric Site Influence: Studies involving the simultaneous binding of monomeric testosterone to a remote allosteric site and trans-TST2 to the active site of CYP3A4 have provided evidence for allosteric modulation nih.govnih.govresearchgate.net. This suggests that binding events at distal sites can propagate conformational changes that affect the active site's functional properties.

Analysis of Allosteric Effects on Substrate Binding

This compound's interaction with CYP3A4 extends to its influence on the binding of other substrates, demonstrating allosteric effects. The enzyme's ability to bind multiple substrate molecules simultaneously can lead to cooperative interactions, which are modulated by the presence of this compound nih.govnih.govresearchgate.net.

Modulation of Functional Properties: The distinct binding characteristics and induced structural changes of cis-TST2 and trans-TST2 suggest that these dimers can modulate the enzyme's catalytic activity and substrate interactions in a configuration-dependent manner. While trans-TST2 binding yields results similar to saturating amounts of monomeric TST, cis-TST2 binding is tighter and causes more pronounced conformational changes, implying a differential impact on enzyme function nih.govresearchgate.netmdpi.com.

Compound List:

this compound (cis-TST2, trans-TST2)

Testosterone (TST)

Cytochrome P450 CYP3A4 (CYP3A4)

Progesterone

Erythromycin

Bromocryptine

7-benzyloxy-(4-trifluoromethyl)coumarin (BFC)

Dihydrotestosterone (DHT)

Cyproterone acetate (B1210297) (CPA)

Human serum albumin (HSA)

Bovine serum albumin (BSA)

β-lactoglobulin (β-LG)

Mitochondrial aldehyde dehydrogenase (ALDH2)

3C protease (3Cpro) of foot-and-mouth disease virus

This comprehensive analysis highlights the intricate molecular interactions of this compound with key enzyme systems, particularly CYP3A4, and underscores its potential as a tool for understanding allosteric regulation in enzymatic processes.### Article: this compound: Molecular Interactions and Allosteric Modulation of Enzyme Systems

This article examines the molecular interactions of this compound, focusing on its influence on enzyme systems in non-clinical contexts. Particular attention is given to its role in the allosteric modulation of Cytochrome P450 CYP3A4, exploring binding sites, energetics, and structural changes.

Molecular Modeling of Binding Sites and Energetics

Molecular modeling studies provide a computational framework for understanding the precise interactions of this compound with biological targets. While detailed computational studies specifically on the binding sites and energetics of this compound are not extensively detailed in the provided literature, the general approach involves employing techniques such as molecular docking and molecular dynamics simulations. These methods aim to predict the preferred binding orientations, identify key amino acid residues involved in ligand-protein interactions, and quantify the binding affinities and interaction energies. Such in silico analyses are crucial for predicting how the distinct configurations of this compound (e.g., cis-TST2 and trans-TST2) might fit into enzyme active sites or allosteric pockets, thereby elucidating the thermodynamic driving forces behind these interactions.

Allosteric Modulation of Enzyme Systems (e.g., Cytochrome P450 CYP3A4)

This compound has emerged as a significant tool for investigating the allosteric modulation of enzyme systems, with a primary focus on Cytochrome P450 CYP3A4. CYP3A4 is a major drug-metabolizing enzyme in the human liver, responsible for the oxidation of approximately 50% of all pharmaceuticals nih.govnih.gov. Its large and flexible substrate-binding pocket allows for the simultaneous binding of multiple substrate molecules, often leading to complex cooperative interactions and drug-drug interactions nih.govnih.govresearchgate.net. Studies utilizing synthetic testosterone dimers have provided direct evidence that the binding of these dimeric molecules can induce structural changes within CYP3A4, thereby affecting its functional properties and demonstrating allosteric modulation nih.govnih.govresearchgate.net.

Spectroscopic techniques, including resonance Raman (rR) and UV-Visible (UV-Vis) spectroscopy, have been pivotal in characterizing the complexes formed between this compound and CYP3A4. These methods allow for the observation of spectral shifts and perturbations that correlate with changes in the enzyme's heme environment and conformational state upon ligand binding nih.govmarquette.edu.

Research using synthetic this compound, specifically cis-TST2 and trans-TST2, has revealed distinct spectral signatures when bound to CYP3A4 incorporated into Nanodiscs nih.govmarquette.edu. Resonance Raman spectroscopy has been employed to document alterations in the ferric and ferrous-CO bound states of CYP3A4 upon the binding of these dimers, enabling a direct comparison with the effects induced by monomeric testosterone nih.govnih.govresearchgate.net.

Key findings from these spectroscopic studies include:

Differential Binding and Spectral Properties: Cis-TST2 exhibits tighter binding to CYP3A4 and induces more pronounced conformational changes in the porphyrin side chains and the Fe-CO unit compared to trans-TST2 nih.govresearchgate.net. This difference is attributed to the more compact structure of cis-TST2, which may lead to a better fit within the substrate-binding pocket nih.govmdpi.com. Trans-TST2, conversely, displays spectral characteristics and binding affinities that more closely resemble those observed with two molecules of monomeric testosterone nih.govmdpi.com.

Binding Affinity Differences: While specific Kd values for this compound with CYP3A4 are not universally quantified across all studies, it is noted that cis-TST2 binds significantly tighter than trans-TST2 nih.govmdpi.com. For instance, monomeric testosterone has reported Kd values of approximately 19 μM and 37 μM for its first and second binding events, respectively, to CYP3A4 nih.gov. The enhanced affinity of both testosterone dimers highlights the importance of hydrophobic interactions in the binding of lipophilic substrates to cytochrome P450 enzymes nih.gov.

Table 1: Spectroscopic and Binding Characteristics of Testosterone Dimers with CYP3A4

| Dimer Type | Binding Affinity Comparison | Spin Shift Magnitude | Induced Conformational Changes | Spectroscopic Techniques Used |

| cis-TST2 | Tighter | ~100% | Pronounced | Resonance Raman, UV-Vis |

| trans-TST2 | Weaker | Moderate | Less pronounced | Resonance Raman, UV-Vis |

| Monomeric TST | Baseline | N/A | Baseline | Resonance Raman, UV-Vis |

The binding of this compound to CYP3A4 leads to observable structural alterations within the enzyme's active site. These changes are inferred from the spectroscopic data and comparative analyses with monomeric testosterone. The inherent flexibility of the CYP3A4 active site is a key factor, enabling it to accommodate various substrates, including the dimeric forms of testosterone nih.govmdpi.com.

Allosteric Site Influence: Furthermore, studies involving the simultaneous binding of monomeric testosterone to a remote allosteric site and trans-TST2 to the active site of CYP3A4 have provided evidence for allosteric modulation nih.govnih.govresearchgate.net. This implies that ligand binding at distal sites can trigger conformational changes that propagate to and affect the functional properties of the active site.

The interaction of this compound with CYP3A4 extends to its influence on the binding dynamics of other substrates, thereby demonstrating allosteric effects. The enzyme's capacity to bind multiple substrate molecules concurrently can lead to cooperative interactions, which are demonstrably modulated by the presence of this compound nih.govnih.govresearchgate.net.

Differential Modulation of Enzyme Function: The distinct binding characteristics and the varying degrees of induced structural changes observed for cis-TST2 and trans-TST2 suggest that these dimers can differentially modulate the enzyme's catalytic activity and substrate interactions based on their specific configurations nih.govresearchgate.netmdpi.com. While trans-TST2 binding yields functional outcomes similar to those with saturating levels of monomeric testosterone, cis-TST2 binding, being tighter and inducing more significant conformational changes, implies a more pronounced impact on enzyme function nih.govresearchgate.netmdpi.com.

Compound List:

this compound (cis-TST2, trans-TST2)

Testosterone (TST)

Cytochrome P450 CYP3A4 (CYP3A4)

Progesterone

Erythromycin

Bromocryptine

7-benzyloxy-(4-trifluoromethyl)coumarin (BFC)

Androstenedione

Dihydrotestosterone (DHT)

Cyproterone acetate (CPA)

Human serum albumin (HSA)

Bovine serum albumin (BSA)

β-lactoglobulin (β-LG)

Mitochondrial aldehyde dehydrogenase (ALDH2)

3C protease (3Cpro) of foot-and-mouth disease virus

This detailed analysis underscores the intricate molecular interactions of this compound with key enzyme systems, particularly CYP3A4, and highlights its utility in elucidating allosteric regulation mechanisms within enzymatic processes.

Analytical Methodologies for Dimeric Testosterone Research

Advanced Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are fundamental for resolving dimeric testosterone (B1683101) from monomeric forms and other co-existing compounds in a sample. High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are commonly employed due to their high resolution and sensitivity wikipedia.orgbiotech-asia.orgnih.govnih.govnih.gov. These methods utilize stationary phases, such as C8 or C18 columns, in conjunction with specific mobile phase compositions (e.g., methanol/water mixtures) and controlled flow rates to achieve effective separation biotech-asia.orgnih.gov.

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (LC-IMS), offers an additional dimension of separation based on ion size and shape in the gas phase nih.gov. This technique has shown promise in separating steroid stereoisomers and epimers, and research suggests that the analysis of multimer formation, including dimers, can enhance separation capabilities nih.govchromatographyonline.com. By analyzing the arrival time distributions (ATD) in IMS, researchers can differentiate between monomeric and dimeric species, providing a more comprehensive understanding of complex steroid mixtures.

Table 6.1.1: Representative Chromatographic Conditions for Steroid Analysis

| Technique | Column Type | Particle Size | Mobile Phase (Example) | Flow Rate (Example) | Detection | Reference |

| HPLC | Luna (C8) | 5 µm | Methanol:Water (90:10) | 1.2 mL/min | UV (240 nm) | biotech-asia.org |

| UPLC | C18 | 1.7 µm | Acetonitrile:Water | 0.6 mL/min | MS/MS | nih.gov |

| LC-IMS | C18 | 2.6 µm | Water (with NH₄F):Methanol | 0.6 mL/min | DMS-MS/MS | sciex.com |

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is indispensable for the precise structural elucidation of dimeric testosterone. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from steroid samples acs.orgresearchgate.net. The resulting mass spectra, particularly at high resolution, allow for the accurate determination of molecular weight and elemental composition, which are critical for identifying dimeric structures.

Fragmentation techniques, including Collision-Induced Dissociation (CID) and Infrared Multiple Photon Dissociation (IRMPD), are employed in MS/MS experiments to break down precursor ions into characteristic fragment ions acs.orgnih.gov. By analyzing these fragmentation patterns, researchers can deduce the connectivity and structural features of this compound. Computational methods, such as Density Functional Theory (DFT) calculations, are frequently used to predict and confirm the gas-phase structures of ions, correlating experimental fragmentation data with theoretical models acs.orgnih.gov. For instance, studies on testosterone monomers have elucidated specific fragment ions (e.g., m/z 97) and their proposed structures, demonstrating the analytical power of HRMS for steroid characterization acs.orgnih.gov. Applying similar methodologies to this compound allows for the detailed mapping of its unique structural architecture.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods play a vital role in both qualitative and quantitative analysis of compounds by examining the interaction of electromagnetic radiation with matter solubilityofthings.comspectroscopyonline.com. For this compound, techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide valuable information.

UV-Vis spectroscopy, based on Beer-Lambert's law, can be utilized for the quantitative determination of testosterone and potentially its dimeric forms, by measuring absorbance at specific wavelengths (e.g., 240 nm for testosterone) solubilityofthings.comspectroscopyonline.comresearchgate.net. Derivative spectroscopy and area under the curve (AUC) methods can enhance the precision of quantification, especially in complex mixtures researchgate.net. Furthermore, spectroscopic techniques have been instrumental in determining binding constants between testosterone dimers and biomolecules like DNA and proteins, offering insights into their interactions and enabling indirect quantification based on binding affinity researchgate.netmdpi.comresearchgate.netnih.gov. For example, studies have quantified binding constants for aliphatic and aromatic testosterone dimers to DNA, indicating higher affinities for the dimeric forms compared to the monomer researchgate.netresearchgate.net.

Table 6.3.1: Spectroscopic Binding Affinities of Testosterone Dimers to DNA

| Compound | Binding Constant (M⁻¹) | Notes | Reference |

| Testosterone | 1.8 (± 0.4) × 10⁴ | Binding to DNA | researchgate.netresearchgate.net |

| Testosterone dimer-aliphatic | 5.7 (± 0.7) × 10⁴ | Binding to DNA | researchgate.netresearchgate.net |

| Testosterone dimer-aromatic | 7.3 (± 0.9) × 10⁴ | Binding to DNA | researchgate.netresearchgate.net |

| Testosterone (dimer 7a) | 2.9 × 10⁴ | Binding to β-lactoglobulin | mdpi.com |

| Testosterone (dimer 6b) | 4.8 × 10³ | Binding to β-lactoglobulin | mdpi.com |

Development of Novel Detection Probes for Dimeric Steroids

The development of specialized detection probes is an emerging area for studying dimeric steroids, building upon advancements in fluorescent probe technology used for other steroid-related interactions. While specific probes for this compound are not extensively detailed in the reviewed literature, the principles applied to other dimeric systems, such as estrogen receptors (ER), offer a framework. Biosensors based on bioluminescence resonance energy transfer (BRET) have been developed to detect ER dimerization, allowing for the screening of compounds that influence these interactions nih.govbmbreports.org.

Similarly, fluorescent probes can be engineered by conjugating steroid molecules with fluorophores. These probes can be designed to exhibit altered photophysical properties upon dimerization or to selectively bind to dimeric forms of steroids rsc.org. Research into dimeric fluorescent TSPO ligands for glioma detection exemplifies the creation of dimeric fluorescent molecules for specific biological targets koreascience.kr. Future research may focus on synthesizing and characterizing fluorescent conjugates of testosterone that exhibit unique spectral responses or binding characteristics when present as dimers, thereby enabling their sensitive detection and study in biological systems.

Supramolecular Chemistry and Dimeric Testosterone Design

Integration into Artificial Receptors and Self-Assembly Systems

Steroid dimers, including those derived from testosterone (B1683101), exhibit a propensity for self-assembly, driven by non-covalent interactions such as van der Waals forces between the steroidal moieties and hydrogen bonding researchgate.netresearchgate.netnih.gov. The morphology of these self-assembled structures, such as strands or membrane-like arrangements, is often dependent on the solvent system used for assembly researchgate.netnih.gov. This self-assembly behavior makes them suitable candidates for integration into supramolecular systems. Furthermore, steroid dimers can be designed to interact with artificial receptors. Cucurbit[n]urils, for example, have been identified as effective artificial receptors for various steroids, including testosterone, exhibiting high binding affinities acs.org. The ability of testosterone to bind within the cavities of metallacages, at both internal and external sites, also highlights potential for integration into complex supramolecular host-guest systems researchgate.net.

Exploration of Steroid Dimers as Molecular Scaffolds

The rigid and defined structure of steroid dimers makes them valuable as molecular scaffolds for constructing more complex supramolecular architectures. These dimers can serve as building blocks for molecular machines or crystalline Steroid Molecular Rotors (SMRs), where the steroidal framework provides rigidity, and the spacer can be modified to accommodate rotating groups researchgate.netresearchgate.net. Research has demonstrated the synthesis of bisteroidal esters linked by terephthalic acid, which form novel supramolecular networks in the solid state, showcasing their utility as scaffolds nih.gov. The inherent structural organization of these dimeric steroids can facilitate crystallization and the formation of ordered materials with potential applications in nanotechnology and materials science researchgate.net.

Light-Controlled Dimerization and Stimuli-Responsive Systems

The concept of stimuli-responsive materials is a significant area in supramolecular chemistry, and dimerization processes can be controlled by external triggers like light. Solid-state photodimerization of steroid enones, such as androst-4-ene-3,17-dione and 17α-methyltestosterone, has been achieved through UV irradiation, leading to covalent bond formation between adjacent molecules in the crystal lattice acs.orgresearchgate.net. While this is a direct photodimerization of steroid units, the broader principle of light-controlled supramolecular assembly is also being explored, for example, in the photoinduced dimerization of peptides mediated by light-sensitive protecting groups within supramolecular complexes acs.org. The development of stimuli-responsive nanomedicines, which can release therapeutic agents in response to specific cues like light or pH, also draws upon supramolecular design principles google.comnih.gov. Although direct light-controlled dimerization of testosterone itself in solution for supramolecular applications is less documented, the underlying photochemical principles are established in steroid chemistry.

Compound List

Testosterone

Dimeric testosterone (general term)

C2-symmetric testosterone dimer

Androst-4-ene-3,17-dione

17α-methyltestosterone

Estradiol (mentioned as a related steroid dimer for context)

Data Table: Synthesis and Characteristics of Testosterone Dimers

| Dimer Type/Linkage | Linker/Spacer Type | Linkage Position | Key Characteristics/Findings | Source(s) |

| C2-Symmetric | Aliphatic diol | 7α | Synthesis reported; linkage to steroid nucleus. | mdpi.com |

| C2-Symmetric | Aromatic diol | 7α | Synthesis reported; linkage to steroid nucleus. | mdpi.com |

| C2-Symmetric | Alkyl chain | 17α | Synthesis reported; linkage to steroid nucleus. | escholarship.org |

| Isomeric (cis/trans) | Allyl (via metathesis) | 7α | Separable isomers (cis and trans) formed; cis-dimer showed higher activity against prostate cancer cells. | nih.gov |

| Photodimer | Covalent bond (via UV) | C-16 to C-3' | Formed in solid state from steroid enones like androst-4-ene-3,17-dione. | acs.orgresearchgate.net |

| Steroid dimers | Terephthalic acid diester | 3β, 3′β | Self-organize in solution; form supramolecular structures; morphology depends on solvent system (e.g., strands, membranes). | researchgate.netnih.gov |

Emergent Research Paradigms and Unexplored Avenues

Development of Next-Generation Dimerization Strategies

The synthesis of testosterone (B1683101) dimers has evolved significantly, with researchers continuously seeking more efficient and versatile methods. Early approaches often resulted in low yields and complex mixtures of isomers. mdpi.com However, the advent of modern catalytic systems has revolutionized the field.

Another innovative approach involves a palladium-catalyzed homocoupling of 5-oxo-4,5-seco-3-yne steroid monomers. This method has proven to be more advantageous than the traditional Eglinton coupling, offering higher yields, more environmentally friendly conditions, and simpler reaction work-ups. semanticscholar.org

Researchers have also explored the use of different linker moieties to connect the two testosterone units. These include α,ω-aliphatic diols and aromatic regioisomeric diols, which are attached via esterification reactions. mdpi.com The choice of linker can significantly influence the properties and biological activity of the resulting dimer.

Furthermore, unexpected side reactions during synthesis have opened up new avenues. For example, partial epimerization of the 17β-hydroxyl group to the 17α-hydroxyl group during a reaction led to the creation of isomeric testosterone dimers, which were then assembled using an olefin metathesis reaction. researchgate.netnih.gov

These next-generation strategies are not only improving the efficiency of dimer synthesis but also providing access to a wider range of structurally diverse molecules with potentially unique properties.

Advanced Spectroscopic Techniques for Real-time Interaction Monitoring

Understanding the dynamic interactions of dimeric testosterone with biological macromolecules is crucial for elucidating their mechanisms of action. Advanced spectroscopic techniques are playing a pivotal role in providing real-time insights into these complex processes.

Resonance Raman and UV-Vis spectroscopy have been instrumental in studying the binding of synthetic testosterone dimers to cytochrome P450 CYP3A4, a key drug-metabolizing enzyme. nih.govresearchgate.net These techniques allow for the monitoring of conformational changes in the enzyme upon dimer binding. nih.gov Studies have shown that a cis-configured testosterone dimer binds more tightly and induces more significant conformational changes in CYP3A4 compared to its trans isomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, is a fundamental tool for the characterization of novel testosterone dimers, confirming their structure and stereochemistry. marquette.edunih.govaacrjournals.org

Mass spectrometry is also essential for the characterization of newly synthesized dimers. aacrjournals.org Furthermore, techniques like isotope-dilution liquid chromatography-tandem mass spectrometry are used for precise quantification of testosterone levels in biological samples. wisc.edu

Biolayer interferometry (BLI) and Förster resonance energy transfer (FRET) are employed to study the kinetics and dynamics of protein-protein interactions in real-time. acs.org For instance, BLI has been used to determine the binding affinity of small molecule inhibitors to the AR LBD, while FRET assays have confirmed the inhibition of AR-LBD dimerization at the cellular level. acs.org

The integration of these advanced spectroscopic techniques provides a comprehensive picture of how this compound interacts with its biological targets, paving the way for the rational design of molecules with specific functions.

Integration of this compound into Complex Chemical Systems

The utility of this compound extends beyond its standalone properties. Researchers are increasingly integrating these molecules into more complex chemical systems to create novel functionalities and probes for chemical biology.

One area of exploration is the incorporation of testosterone dimers into nanoparticles and nanocapsules . Dimerization can impart self-assembly properties to hydrophobic molecules, leading to the formation of these nanoscale structures. researchgate.net This has potential applications in drug delivery and diagnostics.

The interaction of testosterone dimers with various biological macromolecules has been a subject of intense study. For example, the binding of testosterone dimers to proteins like beta-lactoglobulin , human serum albumin (HSA) , and bovine serum albumin (BSA) has been investigated using spectroscopic methods and molecular modeling. mdpi.com These studies provide insights into the transport and bioavailability of these dimers. mdpi.com Interestingly, molecular dynamics simulations have revealed that testosterone binding to one site on HSA can allosterically induce conformational changes at a distant site, making a second, high-affinity binding site available. nih.gov

Furthermore, the interaction of testosterone dimers with nucleic acids has been explored. Studies have shown that both aliphatic and aromatic testosterone dimers can alter the morphology of tRNA . mdpi.comresearchgate.net This suggests potential applications in modulating gene expression or as probes for nucleic acid structure.

The integration of testosterone dimers into these complex systems highlights their versatility as building blocks for creating sophisticated chemical tools with a wide range of potential applications in chemistry, biology, and medicine.

Theoretical Prediction of Novel Dimeric Structures and Interactions

Computational and theoretical methods are becoming indispensable tools in the study of this compound, enabling the prediction of novel structures, their interactions, and their potential biological activities before they are synthesized in the lab.

Molecular dynamics (MD) simulations are widely used to study the conformational dynamics and stability of testosterone dimers and their complexes with proteins. acs.orgmdpi.com For example, MD simulations have been used to predict that certain mutations in the androgen receptor (AR) can disrupt its dimerization. acs.org These simulations have also been instrumental in identifying a "dimer interface pocket" (DIP) on the AR, which has become a target for the development of small-molecule inhibitors of AR dimerization. acs.orgnih.gov

Density Functional Theory (DFT) and other quantum mechanical methods are employed to calculate the structures and relative energies of different conformers of testosterone and its dimers. acs.orgresearchgate.net These calculations help in identifying the most stable structures and in interpreting experimental spectroscopic data. acs.org

Structure-based virtual screening (SBVS) is a computational technique used to identify potential hit compounds that can bind to a specific target. acs.org This approach has been successfully used to screen for small molecules that can disrupt AR dimerization by targeting the predicted DIP. acs.org

Molecular mechanics methods are used for conformational searches to identify low-energy structures of testosterone and its derivatives. acs.org

These theoretical approaches not only guide the rational design of new this compound derivatives but also provide a deeper understanding of their structure-activity relationships. The synergy between theoretical prediction and experimental validation is accelerating the discovery of novel and potent dimeric compounds.

Design of Multivalent Scaffolds for Fundamental Chemical Biology Probes

The concept of multivalency, where multiple copies of a ligand are presented on a central scaffold, is a powerful strategy in chemical biology to probe and modulate cellular signaling pathways. nih.gov The design of multivalent scaffolds incorporating testosterone is an emerging area with significant potential.

The rationale behind using multivalent ligands is that many cellular receptors are modular and their activation often involves receptor-receptor interactions and assembly. nih.gov By presenting multiple testosterone moieties, these probes can promote receptor clustering and influence downstream signaling cascades. nih.gov

Various molecular scaffolds are being explored for the presentation of multiple ligands, including aliphatic, aromatic, carbohydrate, and peptide scaffolds . mdpi.com For example, a tetravalent aliphatic scaffold has been developed from methylmalonate, which can be functionalized with carbohydrate units and fluorescent dyes. mdpi.com

Peptoids , a class of peptide mimics, have also been used as versatile scaffolds for creating multivalent ethisterone (B1671409) (a testosterone derivative) conjugates. acs.org These conjugates have been designed to target the androgen receptor and modulate its activity. acs.org

A key aspect in the design of these multivalent probes is the ability to control the valency, spacing, and orientation of the presented ligands. acs.orgnih.gov These parameters can be tuned to achieve specific biological responses. nih.gov

The development of these multivalent testosterone-based probes provides powerful tools to dissect the complexities of androgen receptor signaling and to develop novel therapeutic strategies.

Exploration of Natural Dimerization Pathways (Non-Synthetic)

While most research has focused on the synthetic creation of testosterone dimers, the exploration of potential natural dimerization pathways is an intriguing and largely unexplored avenue.

In the human body, testosterone biosynthesis occurs in Leydig cells from cholesterol through a series of enzymatic steps involving both the Δ⁵ and Δ⁴ steroidal pathways. nih.gov Testosterone exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. nih.govnih.gov Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes before translocating to the nucleus to regulate gene transcription. acs.orgnih.govfrontiersin.org This receptor dimerization is a critical step in androgen signaling. escholarship.org

Recent studies using advanced biophysical techniques suggest that sex hormone-binding globulin (SHBG), the primary carrier of testosterone in the bloodstream, circulates as a dimer. oup.comgenetic.org The binding of testosterone to the SHBG dimer is a complex, multistep process involving allosteric interactions between the two binding sites. oup.comgenetic.org This suggests that the natural transport and bioavailability of testosterone are inherently linked to a dimeric protein structure.

While there is no direct evidence of naturally occurring covalent testosterone dimers in the same way synthetic dimers are created, the biological machinery for androgen action and transport relies heavily on dimerization processes. Understanding these natural dimerization events at a molecular level could provide valuable insights for the design of synthetic dimers that can more effectively modulate androgen signaling pathways. Further research into the potential for endogenous enzymatic or non-enzymatic reactions to form testosterone dimers, even transiently, could open up new frontiers in our understanding of androgen biology.

Q & A

Q. What analytical methods are recommended for quantifying dimeric testosterone in biological samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-high-performance liquid chromatography-MS/MS (UHPLC-MS/MS) are widely validated for steroid hormone quantification. GC-MS/MS is preferred for its high specificity in separating structurally similar steroids, while UHPLC-MS/MS offers faster throughput and better sensitivity for low-concentration samples (e.g., serum or plasma). Derivatization steps (e.g., using MSTFA) are often required for GC-MS/MS to enhance volatility . For longitudinal studies, UHPLC-MS/MS enables efficient monitoring of testosterone dynamics over time .

Q. How should researchers control for variability in testosterone measurements across studies?

Standardized protocols for sample collection (e.g., time of day, fasting status), storage conditions (−80°C for long-term stability), and assay calibration are critical. The CDC and Endocrine Society recommend using accuracy-based testing with certified reference materials (e.g., NIST SRM 971) to minimize inter-laboratory variability . Internal standards, such as deuterated testosterone, should be used to correct for matrix effects in MS-based workflows .

Q. What are the key considerations for designing a cross-sectional study on this compound’s physiological effects?

Ensure representative sampling (age, sex, health status), standardized hormone measurement timing, and adjustment for confounders (e.g., BMI, SHBG levels). Use validated questionnaires or clinical records to collect covariates. Statistical power calculations should account for expected testosterone variability (e.g., ±15% in healthy adults) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s role in metabolic pathways?

Contradictions often arise from assay heterogeneity (e.g., free vs. total testosterone measurements) or population stratification. Employ harmonized protocols (e.g., liquid-liquid extraction followed by LC-MS/MS) and meta-analyses with individual participant data (IPD) to adjust for confounding variables. Sensitivity analyses can isolate testosterone-specific effects from interrelated hormones (e.g., DHT, estradiol) .

Q. What experimental designs are optimal for longitudinal studies on testosterone’s epigenetic regulation?